molecular formula C8H11ClO3 B218590 1-Hexyl-4-amino-2-methylquinolinium CAS No. 125093-39-2

1-Hexyl-4-amino-2-methylquinolinium

Cat. No. B218590
CAS RN: 125093-39-2
M. Wt: 370.27 g/mol
InChI Key: GRBGFNBTKXBHDI-UHFFFAOYSA-N
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Description

1-Hexyl-4-amino-2-methylquinolinium is a quinoline derivative that has gained significant attention in recent years due to its wide range of applications in scientific research. This compound is synthesized through a multi-step process, and its unique structure makes it an ideal candidate for use in various fields of study.

Mechanism of Action

The mechanism of action of 1-Hexyl-4-amino-2-methylquinolinium is not fully understood, but it is believed to involve the binding of the compound to specific sites on proteins and nucleic acids. This binding can lead to changes in the conformation and activity of these molecules, which can in turn affect their biological function.
Biochemical and Physiological Effects
Studies have shown that 1-Hexyl-4-amino-2-methylquinolinium can have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and tyrosinase. Additionally, this compound has been shown to have antibacterial and antifungal activity, and it has been used to develop new antimicrobial agents.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-Hexyl-4-amino-2-methylquinolinium in lab experiments is its versatility. This compound can be used to study a wide range of biological molecules and processes, making it a valuable tool for researchers in many different fields. However, there are also limitations to its use. For example, the compound can be toxic at high concentrations, which can limit its applicability in certain experiments.

Future Directions

There are many potential future directions for research involving 1-Hexyl-4-amino-2-methylquinolinium. One area of interest is the development of new antimicrobial agents based on this compound. Additionally, further studies could be conducted to better understand the mechanisms of enzyme inhibition and other biochemical effects of this compound. Finally, the use of 1-Hexyl-4-amino-2-methylquinolinium as a fluorescent probe could be further explored, with the aim of developing new tools for studying biological molecules and processes.

Synthesis Methods

The synthesis of 1-Hexyl-4-amino-2-methylquinolinium involves a multi-step process that begins with the reaction of 2-methylquinoline with 1-bromohexane. This reaction yields 1-hexyl-2-methylquinoline, which is then reacted with sodium hydride and methyl iodide to produce 1-hexyl-4-methylquinolinium iodide. Finally, this compound is reacted with ammonia to yield the desired product, 1-Hexyl-4-amino-2-methylquinolinium.

Scientific Research Applications

1-Hexyl-4-amino-2-methylquinolinium has a wide range of applications in scientific research. It has been used as a fluorescent probe to study the binding of DNA and RNA, as well as the interactions between proteins and nucleic acids. This compound has also been used to study the structure and function of enzymes, as well as the mechanisms of enzyme inhibition.

properties

CAS RN

125093-39-2

Product Name

1-Hexyl-4-amino-2-methylquinolinium

Molecular Formula

C8H11ClO3

Molecular Weight

370.27 g/mol

IUPAC Name

1-hexyl-2-methylquinolin-1-ium-4-amine;iodide

InChI

InChI=1S/C16H22N2.HI/c1-3-4-5-8-11-18-13(2)12-15(17)14-9-6-7-10-16(14)18;/h6-7,9-10,12,17H,3-5,8,11H2,1-2H3;1H

InChI Key

GRBGFNBTKXBHDI-UHFFFAOYSA-N

SMILES

CCCCCC[N+]1=C(C=C(C2=CC=CC=C21)N)C.[I-]

Canonical SMILES

CCCCCC[N+]1=C(C=C(C2=CC=CC=C21)N)C.[I-]

synonyms

1-HAQ
1-hexyl-4-amino-2-methylquinolinium
HAQ iodide

Origin of Product

United States

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